molecular formula C16H19NOS2 B2762192 N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(methylthio)benzamide CAS No. 2319834-39-2

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(methylthio)benzamide

Cat. No. B2762192
CAS RN: 2319834-39-2
M. Wt: 305.45
InChI Key: DBOFXZRZLPSBBI-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(methylthio)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MPTB and is a member of the benzamide family. MPTB has been found to have various biochemical and physiological effects that make it a promising candidate for further research. In

Scientific Research Applications

Antipathogenic Activity

New derivatives, including those similar to the specified compound, have been synthesized and tested for their interaction with bacterial cells. These studies have found significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, highlighting their potential for further development as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Crystal Structure Analysis

The crystal structure of related compounds has been established through spectral analysis and X-ray diffraction studies. These findings contribute to a deeper understanding of the molecular interactions and stability of such compounds, which is crucial for designing drugs with enhanced efficacy and stability (Sharma et al., 2016).

Anticancer Activity

Some benzamide derivatives have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. These studies have demonstrated that certain derivatives exhibit moderate to excellent anticancer activity, underscoring their potential as lead compounds in cancer therapy (Ravinaik et al., 2021).

Antioxidant Activity

Research has also focused on the antioxidant activity of benzothiazole derivatives in the context of mitigating toxicity. These compounds have shown the ability to inactivate reactive chemical species, suggesting their use in protecting against oxidative stress-related diseases (Cabrera-Pérez et al., 2016).

Supramolecular Gelators

Studies have explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives to understand the impact of methyl functionality and multiple non-covalent interactions on gelation. This research is vital for developing new materials with potential applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).

properties

IUPAC Name

2-methylsulfanyl-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS2/c1-16(2,12-8-9-20-10-12)11-17-15(18)13-6-4-5-7-14(13)19-3/h4-10H,11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOFXZRZLPSBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC=C1SC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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